molecular formula C33H35FO4 B14112501 (3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid

(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid

Cat. No.: B14112501
M. Wt: 514.6 g/mol
InChI Key: CHEANNSDVJOIBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM-1638 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a biaryl intermediate, which is then subjected to various reactions such as Suzuki coupling, hydrogenation, and functional group transformations . Common reagents used in these reactions include palladium on carbon, triphenylphosphine, and diethyl azodicarboxylate .

Industrial Production Methods

Industrial production of AM-1638 involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and scalable reaction conditions. The process is designed to ensure the consistent production of high-purity AM-1638 suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

AM-1638 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of AM-1638, which are evaluated for their pharmacological activity and potential therapeutic applications .

Mechanism of Action

AM-1638 exerts its effects by binding to the G-protein-coupled receptor 40 (GPR40) on pancreatic beta cells. This binding activates the receptor, leading to an increase in intracellular calcium levels and subsequent insulin secretion. The activation of GPR40 also stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), further enhancing glucose control .

Properties

Molecular Formula

C33H35FO4

Molecular Weight

514.6 g/mol

IUPAC Name

3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid

InChI

InChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36)

InChI Key

CHEANNSDVJOIBS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C

Origin of Product

United States

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